![molecular formula C25H23NO5S2 B2603273 N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide CAS No. 877816-77-8](/img/structure/B2603273.png)
N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide, commonly known as FUS, is a sulfonamide-based compound that has been widely used in scientific research. This compound is known for its potent inhibitory effects on carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Aplicaciones Científicas De Investigación
Drug Metabolism and Biocatalysis
One notable application of biaryl-bis-sulfonamide derivatives, closely related to N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide, is in the area of drug metabolism. The use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators demonstrates an innovative approach to drug development. This method allows for the generation of metabolites in sufficient quantities for structural characterization, offering insights into the metabolic pathways of drugs within the body (Zmijewski et al., 2006).
Photophysical Properties
Research on sulfonamide derivatives, including the study of photophysical properties, has shown that such compounds exhibit fluorescence in the blue-green region. The variation in fluorescence properties by changing the aryl part of the molecule suggests potential applications in the development of fluorescent markers and sensors. These findings contribute to our understanding of how structural modifications can affect the photophysical behaviors of sulfonamide compounds (Bozkurt et al., 2016).
Synthesis Methods
The synthesis of furyl sulfonamides through reactions involving furan and in situ generated N-tosyl imines represents an efficient approach to obtaining these compounds. Such methods have implications for the synthesis of novel compounds with potential therapeutic applications, highlighting the versatility and reactivity of sulfonamide derivatives in chemical synthesis (Padwa et al., 2003).
Therapeutic Agents
A study focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives explored their potential as therapeutic agents. These compounds have shown enzyme inhibitory activity and effectiveness against both Gram-positive and Gram-negative bacterial strains, underlining the potential of sulfonamide derivatives in the development of new antimicrobial and enzyme inhibitor drugs (Hussain et al., 2017).
Polymerization Catalysts
Research into the manipulation of polymer branching density using phosphine-sulfonate palladium and nickel catalysts demonstrates another scientific application. The introduction of heterocyclic units into the phosphine-sulfonate ligand framework has shown to significantly affect the properties of the resulting polymers, suggesting applications in materials science for the development of polymers with tailored properties (Yang et al., 2017).
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S2/c1-19-9-13-22(14-10-19)32(27,28)25(24-8-5-17-31-24)18-26-33(29,30)23-15-11-21(12-16-23)20-6-3-2-4-7-20/h2-17,25-26H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWDLGCUKRXEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)
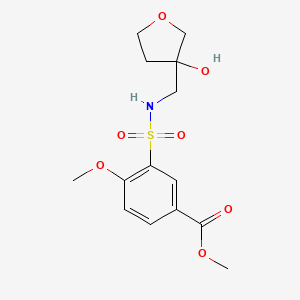

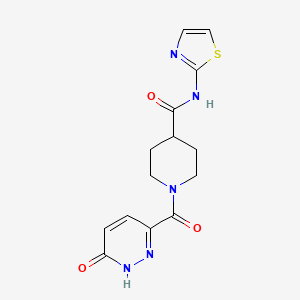
![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)
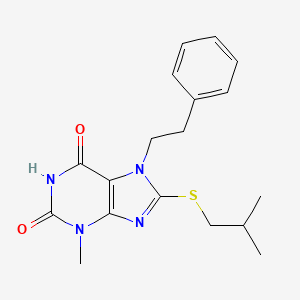
![9-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2603196.png)
![1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2603197.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)
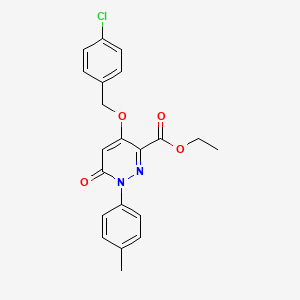
![Methyl 3-((dinitrilomethyl)diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2603204.png)
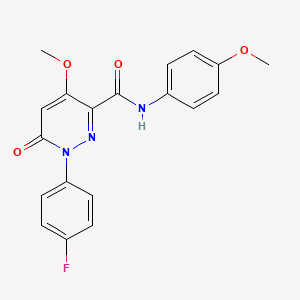
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)
